

Application Notes: 2-Cyanomethylthioadenosine

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Compound of Interest

Compound Name: 2-Cyanomethylthioadenosine

Cat. No.: B15291871

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Introduction

2-Cyanomethylthioadenosine (CN-AMT-A) is a modified purine nucleoside, structurally related to adenosine. Modified nucleosides are of significant interest in chemical biology and drug discovery due to their potential to modulate the activity of enzymes and receptors involved in various cellular processes. The introduction of a cyanomethylthio group at the C2 position of the adenine base can alter the molecule's electronic properties, conformation, and ability to form hydrogen bonds, potentially leading to unique biological activities.

Physicochemical and Biological Properties

The specific biological functions and physicochemical properties of **2-Cyanomethylthioadenosine** are not widely documented in publicly available literature. However, based on its structural similarity to other 2-substituted adenosine analogs, we can infer some potential characteristics. Thioether modifications at the C2 position of adenosine have been explored for their potential as agonists or antagonists for adenosine receptors, which are crucial targets in cardiovascular, inflammatory, and neurological diseases.

For comparative purposes, the table below summarizes key properties of the parent molecule, adenosine, and a related, well-studied 2-substituted analog, 2-Chloroadenosine.

| Property | Adenosine | 2-Chloroadenosine | 2-Cyanomethylthioadenosine |
|------------------|---|---|--|
| Molar Mass | 267.24 g/mol | 301.69 g/mol | 324.32 g/mol (Predicted) |
| Chemical Formula | C ₁₀ H ₁₃ N ₅ O ₄ | C ₁₀ H ₁₂ ClN ₅ O ₄ | C ₁₂ H ₁₄ N ₆ O ₄ S (Predicted) |
| General Role | Endogenous signaling molecule, Adenosine receptor agonist | Stable adenosine receptor agonist | Potential adenosine receptor modulator (Hypothesized) |
| Solubility | Soluble in water | Sparingly soluble in water | Predicted to have lower water solubility than adenosine |

Note: Properties for **2-Cyanomethylthioadenosine** are predicted based on its chemical structure and have not been empirically validated in this context.

Key Signaling Pathways

Modified adenosine analogs often exert their effects by interacting with adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃), which are G-protein coupled receptors (GPCRs). The binding of an agonist typically initiates a downstream signaling cascade, often involving the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.

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